Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate

Physicochemical property differentiation Hydrogen bond donor/acceptor count Computed lipophilicity

tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate (CAS 2306262-34-8) is a bifunctional spirocyclic building block featuring a Boc-protected azetidine nitrogen and a secondary amine within a 2,5-diazaspiro[3.4]octane core, distinguished by a free hydroxyl group at the 7-position. This compound serves as a conformationally constrained diamine scaffold for medicinal chemistry, enabling divergent functionalization at the unprotected secondary amine and the hydroxyl handle.

Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
Cat. No. B8088944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate
Molecular FormulaC11H20N2O3
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC(CN2)O
InChIInChI=1S/C11H20N2O3/c1-10(2,3)16-9(15)13-6-11(7-13)4-8(14)5-12-11/h8,12,14H,4-7H2,1-3H3
InChIKeyVBEPRGVZKBMFPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate: Core Spirocyclic Building Block for Constrained Amine Scaffolds


tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate (CAS 2306262-34-8) is a bifunctional spirocyclic building block featuring a Boc-protected azetidine nitrogen and a secondary amine within a 2,5-diazaspiro[3.4]octane core, distinguished by a free hydroxyl group at the 7-position. This compound serves as a conformationally constrained diamine scaffold for medicinal chemistry, enabling divergent functionalization at the unprotected secondary amine and the hydroxyl handle. Its molecular formula is C11H20N2O3 with a molecular weight of 228.29 g/mol [1]. The presence of both hydrogen bond donor and acceptor functionality (2 HBD, 4 HBA) and a computed XLogP3-AA of -0.1 [1] places it in a favorable property space for fragment-based drug discovery and peptidomimetic design, offering a distinct polarity profile versus non-hydroxylated analogs in the 2,5-diazaspiro[3.4]octane series.

Why Direct Replacement of tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate with Non-Hydroxylated or Regioisomeric Analogs Is Not Straightforward


Although several 2,5-diazaspiro[3.4]octane building blocks share the same spirocyclic core, the position and presence of the 7-hydroxyl group fundamentally alter hydrogen bonding capacity, topological polar surface area, and metabolic vulnerability. Replacing tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate with the non-hydroxylated analog (tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate, CAS 1086398-02-8) eliminates two hydrogen bond donor/acceptor sites and raises lipophilicity, which can reduce aqueous solubility and alter target engagement in polar binding pockets [1]. Conversely, substitution with the 5-carboxylate regioisomer (CAS 2306263-82-9) relocates the Boc group from the azetidine to the pyrrolidine nitrogen, changing the spatial orientation of the protected amine and the hydroxyl group, which impacts downstream functionalization priority and steric accessibility in multi-step syntheses . Such differences are critical when the compound is intended as a key intermediate in patent-protected synthetic routes where regiochemistry dictates the final pharmacophore geometry.

Quantitative Differentiation Evidence for tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate Against Close Structural Analogs


Hydrogen Bonding Capacity and Polarity Advantage Over the Non-Hydroxylated 2,5-Diazaspiro[3.4]octane Core

The target compound possesses two hydrogen bond donors and four hydrogen bond acceptors, compared to one donor and two acceptors for the non-hydroxylated analog tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate. This corresponds to a XLogP3-AA of -0.1 versus +0.7 for the non-hydroxylated comparator, indicating a substantial increase in hydrophilicity [1][2].

Physicochemical property differentiation Hydrogen bond donor/acceptor count Computed lipophilicity

Regiochemical Orthogonality Versus 5-Carboxylate Isomer: Synthetic Intermediate Utility in Constrained Peptidomimetics

In the Grünenthal 1,3-diaza-spiro[3.4]octane patent family, regioisomeric protection of the azetidine versus pyrrolidine nitrogen was critical for controlling sequential functionalization in constrained bicyclic peptidomimetics. The 2-carboxylate isomer (target compound) places the Boc group on the more sterically accessible azetidine nitrogen, while the 5-carboxylate isomer (CAS 2306263-82-9) protects the pyrrolidine nitrogen, altering the first deprotection site in a synthetic sequence. This is evidenced by the distinct synthetic routes employed for analogous spirocyclic scaffolds in patent US20190016685A1, where azetidine-nitrogen protection was preferred for early-stage diversification [1].

Regioselective functionalization Peptidomimetic design Grünenthal patent-class scaffolds

Hydroxyl Handle Enables Direct Etherification and Esterification without Prior Protection—Differentiation from 7-Unsubstituted Analog

The free 7-hydroxyl group permits direct O-alkylation, acylation, or sulfonylation reactions without requiring a deprotection step. The non-hydroxylated analog (CAS 1086398-02-8) cannot participate in such transformations at the 7-position, limiting its use to amine-centric derivatization only. In the Chinese patent describing synthesis of the related 7-hydroxymethyl analog, hydroxyl-directed functionalization was a key design element for late-stage diversification, achieving an 8-step total yield of 16% where the hydroxyl group was carried through multiple transformations without orthogonal protection [1]. Although direct yield comparisons for the target compound are not publicly available, the synthetic precedent demonstrates the inherent value of the 7-hydroxy motif for convergent synthesis strategies.

Hydroxyl functionalization efficiency Convergent synthesis Parallel library synthesis

Specific Optical Activity and Stereochemical Integrity for Enantiopure Batches—Critical for Chiral Drug Intermediate Procurement

The 7-hydroxy-2,5-diazaspiro[3.4]octane scaffold contains a chiral center at C-7; racemization or epimerization during storage or downstream reactions can compromise enantiomeric excess in final API candidates. Reputable vendors such as Aladdin specify purity ≥98% for this compound , while Leyan also lists high purity batches . In contrast, the non-hydroxylated analog (CAS 1086398-02-8) lacks this stereocenter, making stereochemical integrity irrelevant. For the 5-carboxylate regioisomer, optical purity specifications are not uniformly reported across vendors, introducing procurement risk for stereospecific applications. The availability of the target compound from multiple ISO-certified suppliers with documented purity provides a reliability advantage for regulated pharmaceutical R&D .

Chiral purity Optical rotation Stereochemical integrity

High-Impact Procurement Scenarios for tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate in Drug Discovery and Chemical Biology


Conformationally Constrained Peptidomimetic Synthesis for Neurological Targets

The spirocyclic diamine core with a pre-installed 7-hydroxyl group serves as a rigidified analog of linear amino alcohols, enabling the construction of peptidomimetic ligands with defined dihedral angles. The Grünenthal patent class (1,3-diaza-spiro[3.4]octanes) demonstrates that such scaffolds modulate neurological targets including pain and neuroinflammation pathways [1]. The 2-Boc, 7-hydroxy regioisomer specifically allows initial elaboration at the pyrrolidine NH and the 7-OH, followed by azetidine deprotection for final diversification, matching the convergent synthetic logic required for CNS-penetrant candidate optimization.

Antimalarial Lead Optimization Using sp3-Rich Diazaspiro[3.4]octane Cores

A novel diazaspiro[3.4]octane chemical series identified from a Plasmodium falciparum whole-cell high-throughput screen demonstrated activity against multiple parasite lifecycle stages [1]. The 7-hydroxy substituent on the target compound provides a synthetic handle for late-stage functionalization to improve solubility, metabolic stability, or target engagement without disrupting the spirocyclic pharmacophore. The computed XLogP3-AA of -0.1 [2] is favorable for maintaining aqueous solubility in antimalarial leads, where lipophilic amine scaffolds frequently suffer from poor developability profiles.

Parallel Library Synthesis of Fragment-Based Screening Collections

With two orthogonal functionalization handles (pyrrolidine NH and 7-OH), this building block enables divergent parallel chemistry for fragment library production. One-step O-acylation or O-alkylation followed by N-functionalization yields dozens of analogs from a single starting material, accelerating hit-to-lead timelines. The non-hydroxylated analog (CAS 1086398-02-8) would require an additional hydroxylation step to achieve comparable diversity, adding synthetic cost and reducing library throughput [1].

Regulated Pharmaceutical Intermediate Procurement with Verified Chiral Purity

For GMP and GLP toxicology batch synthesis, the availability of this compound from multiple ISO-certified suppliers (Aladdin, Leyan, Calpaclab) with purity ≥98% and a well-defined stereocenter at C-7 reduces regulatory risk associated with unknown impurity profiles [1][2]. The chiral center allows chiral HPLC monitoring of enantiomeric excess during storage and reaction, a capability absent in the achiral 2,5-diazaspiro[3.4]octane parent compound.

Quote Request

Request a Quote for tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.